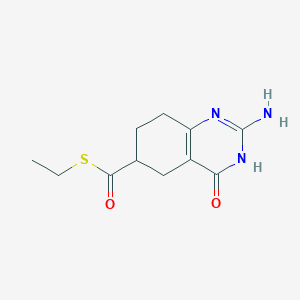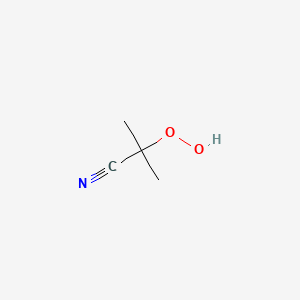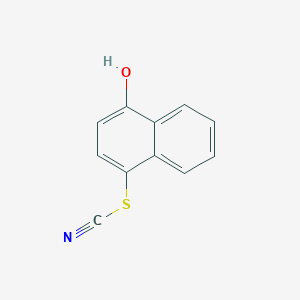
4-Hydroxynaphthalen-1-yl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxynaphthalen-1-yl thiocyanate is an organic compound characterized by the presence of a hydroxyl group and a thiocyanate group attached to a naphthalene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxynaphthalen-1-yl thiocyanate typically involves the reaction of 4-hydroxynaphthalene with thiocyanate reagents under specific conditions. One common method involves the use of ammonium thiocyanate in the presence of a catalyst such as antimony(III) acetate. The reaction is carried out under solvent-free conditions at ambient temperature, resulting in high yields and easy purification .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-Hydroxynaphthalen-1-yl thiocyanate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The thiocyanate group can be reduced to form thiols.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Quinones.
Reduction: Thiols.
Substitution: Corresponding substituted naphthalenes.
Aplicaciones Científicas De Investigación
4-Hydroxynaphthalen-1-yl thiocyanate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds, including dyes and pharmaceuticals.
Biology: Investigated for its potential as a fluorescent probe for imaging applications.
Medicine: Explored for its antimicrobial and antioxidant properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-hydroxynaphthalen-1-yl thiocyanate involves its interaction with molecular targets through its functional groups. The hydroxyl group can participate in hydrogen bonding and redox reactions, while the thiocyanate group can undergo nucleophilic substitution. These interactions can modulate biological pathways and chemical processes .
Comparación Con Compuestos Similares
4-Hydroxynaphthalen-1-yl diazenyl benzoic acid: Used as an acid-base indicator.
2-Hydroxynaphthalen-1-yl methylene-4-oxopiperidine-1-carbohydrazide: Exhibits antimicrobial activity.
Propiedades
Número CAS |
6186-86-3 |
|---|---|
Fórmula molecular |
C11H7NOS |
Peso molecular |
201.25 g/mol |
Nombre IUPAC |
(4-hydroxynaphthalen-1-yl) thiocyanate |
InChI |
InChI=1S/C11H7NOS/c12-7-14-11-6-5-10(13)8-3-1-2-4-9(8)11/h1-6,13H |
Clave InChI |
KVFAHZPKQSOLAA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CC=C2SC#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[2-[4-(Dimethylamino)phenyl]ethenyl]pyridine-2-carboxylic acid](/img/structure/B14732364.png)



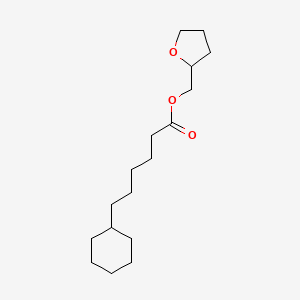


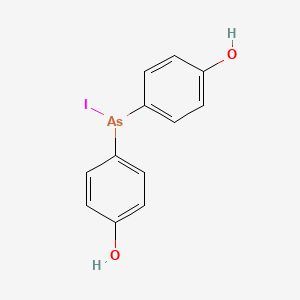

![Bicyclo[2.2.1]hepta-2,5-dien-7-yl 4-methoxybenzoate](/img/structure/B14732424.png)
![1-Nitro-3-[(4-pyridylmethylene)amino]guanidine](/img/structure/B14732441.png)
![1-(4-Methylphenyl)-4-[(4-methylphenyl)sulfanylmethyl]piperazine](/img/structure/B14732445.png)
